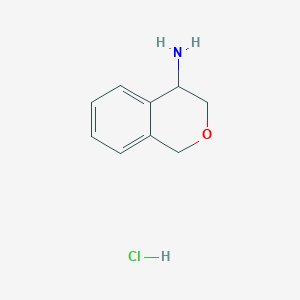Isochroman-4-amine hydrochloride
CAS No.: 1159599-95-7
Cat. No.: VC4037825
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1159599-95-7 |
|---|---|
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isochromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H |
| Standard InChI Key | RLECIOZWNPNKKL-UHFFFAOYSA-N |
| SMILES | C1C(C2=CC=CC=C2CO1)N.Cl |
| Canonical SMILES | C1C(C2=CC=CC=C2CO1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Isochroman-4-amine hydrochloride belongs to the isochroman family, with the molecular formula C₉H₁₁NO·HCl and a molecular weight of 185.65 g/mol. The compound’s fused bicyclic framework consists of a benzene ring (aromatic system) and a partially saturated tetrahydropyran ring, with the amine group (-NH₂) positioned at the 4th carbon of the tetrahydropyran moiety. Key physicochemical properties include:
-
Boiling Point: 269°C
-
Density: 1.106 g/cm³
-
Solubility: Highly soluble in polar solvents like water and ethanol due to its hydrochloride salt form.
The stereochemistry of the amine group can influence biological activity, though most studies focus on the racemic mixture. Enantiomerically pure forms, such as (R)- and (S)-7-chloroisochroman-4-amine hydrochloride, have been synthesized for targeted pharmacological studies.
Synthesis Methods
Laboratory-Scale Synthesis
The primary synthetic route involves the reduction of isochroman-4-one using strong reducing agents:
-
Reduction with LiAlH₄/NaBH₄: Isochroman-4-one undergoes reduction in an inert atmosphere (N₂/Ar) to yield isochroman-4-amine, which is subsequently treated with HCl to form the hydrochloride salt .
-
Hydroboration-Oxidation: An alternative method employs hydroboration-oxidation of isochromene derivatives, followed by acetylation and enzymatic resolution to isolate enantiomers .
Industrial Production
Catalytic hydrogenation using Pd/Pt catalysts under high-pressure conditions (10–15 atm) is preferred for scalability. This method achieves yields exceeding 80% and minimizes byproduct formation .
Pharmacological Properties
Neuropharmacological Activity
Isochroman-4-amine derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 21.1 ± 0.8 nM), a mechanism critical for Alzheimer’s disease treatment. Molecular docking studies suggest that the amine group interacts with the catalytic anionic site (CAS) of AChE, enhancing cholinergic signaling .
Antimicrobial and Anticancer Effects
-
Antimicrobial Activity: Derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤4 µg/mL.
-
Anticancer Potential: Preliminary studies indicate apoptosis induction in breast cancer cell lines (MCF-7) via ROS-mediated pathways .
Vasodilatory and Neuroprotective Effects
The compound’s ability to antagonize α1-adrenergic receptors and mitigate oxidative stress in neuronal cells highlights its potential in treating hypertension and neurodegenerative disorders like Alzheimer’s .
Applications in Scientific Research
Organic Synthesis
Isochroman-4-amine serves as a building block for:
-
Heterocyclic Compounds: Used in synthesizing pyranonaphthoquinones and spirocyclic derivatives .
-
Chiral Intermediates: Enantioselective synthesis of isochromanols enables stereochemical studies in drug design .
Industrial Applications
-
Pharmaceutical Intermediates: Key precursor for antihypertensive and neuroprotective agents .
-
Agrochemicals: Utilized in developing fungicides due to its aromatic stability.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Isochroman-4-one | C₉H₈O₂ | Ketone derivative; lacks amine group | Precursor for reduction reactions |
| 7-Chloroisochroman-4-amine HCl | C₉H₁₁Cl₂NO | Chlorine substitution at C7 | Enhanced antimicrobial activity |
| Tetrahydroisochroman | C₉H₁₂O | Fully saturated ring | Reduced reactivity |
The amine group at C4 distinguishes isochroman-4-amine hydrochloride, enabling hydrogen bonding with biological targets and enhancing solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume